![molecular formula C15H13FN2O2 B2535814 (3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309732-16-7](/img/structure/B2535814.png)
(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been investigated for its synthesis and structural properties. In a study focused on boric acid ester intermediates with benzene rings, similar compounds were synthesized through a three-step substitution reaction. The structural confirmation was achieved using spectroscopic methods and X-ray diffraction, with further insights gained from density functional theory (DFT) calculations. These analyses revealed the molecular structures and physicochemical properties, highlighting the compound's potential in various scientific applications due to its distinct chemical behavior (Huang et al., 2021).
Photophysical Properties for Material Science
Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share structural motifs with the target compound, demonstrated significant potential in material science, especially in the development of emitters with large Stokes' shifts. These compounds were synthesized and characterized, showing absorption and emission maxima suitable for applications in optoelectronics and fluorescent materials (Volpi et al., 2017).
Antimicrobial Activity
A related area of investigation involves the synthesis of derivatives that possess antimicrobial properties. For instance, compounds structurally related to the target molecule were synthesized and showed good antimicrobial activity, comparable to standard drugs. This suggests potential pharmaceutical applications for derivatives of (3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in combating microbial infections (Kumar et al., 2012).
Fluorophore Development
The modification of fluorophores through fluorination to enhance their photostability and spectroscopic properties is another significant area of application. Research on bis(2,4,5-trifluorophenyl)methanone, a compound with a similar functional group arrangement, has led to the development of novel fluorinated fluorophores. These studies focus on achieving tunable absorption and emission spectra, which are essential for advanced imaging and sensor applications (Woydziak et al., 2012).
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-20-14-5-4-10(7-12(14)16)15(19)18-8-11-3-2-6-17-13(11)9-18/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTWGZLJMFTPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
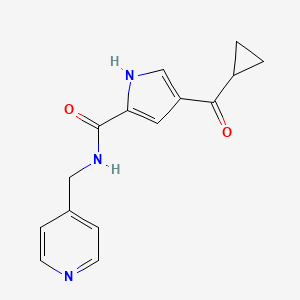
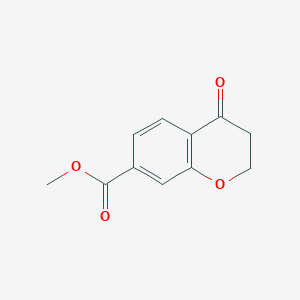
![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2535735.png)
![(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid](/img/structure/B2535736.png)

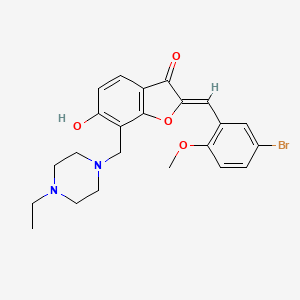

![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)
![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)
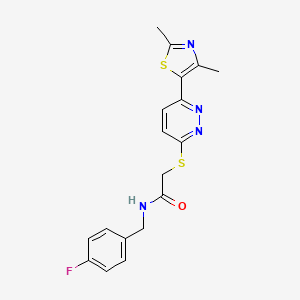
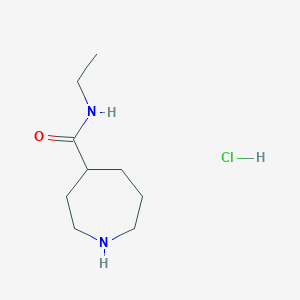


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)
